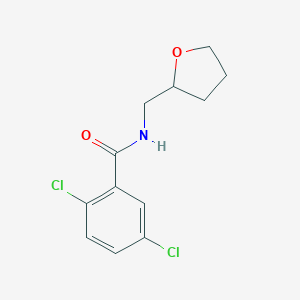
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound is a benzamide derivative with a tetrahydrofuran-2-ylmethyl group attached to the benzene ring. In
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in breast cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which may prevent the spread of cancer throughout the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its specificity for breast cancer cells. This makes it a promising candidate for targeted cancer therapy. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. This could lead to the development of more targeted cancer therapies. Additionally, researchers could explore the potential of this compound in combination with other anticancer agents to enhance its efficacy. Finally, studies could be conducted to optimize the synthesis of this compound, with the goal of improving its solubility and stability.
Synthesemethoden
The synthesis of 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with tetrahydrofuran-2-methanol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential as a pharmaceutical agent. It has been found to have anticancer properties, specifically in the treatment of breast cancer. Studies have shown that this compound inhibits the growth and proliferation of breast cancer cells, making it a promising candidate for further research.
Eigenschaften
Molekularformel |
C12H13Cl2NO2 |
|---|---|
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
2,5-dichloro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) |
InChI-Schlüssel |
VZGQPEWUNFQTLQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
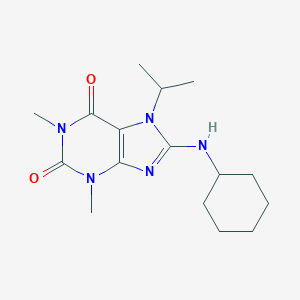
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)
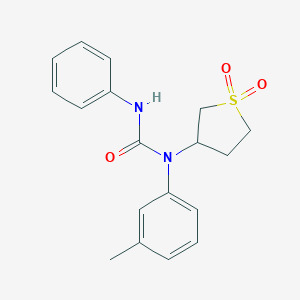
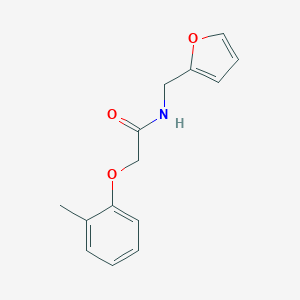
![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
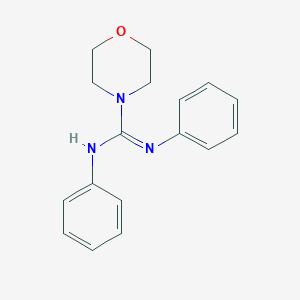
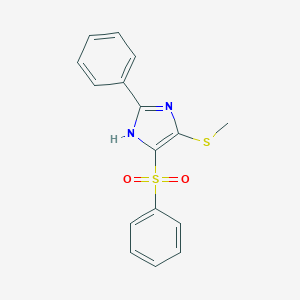
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
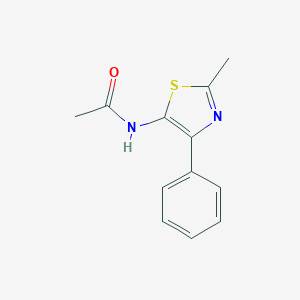
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)